

# A Comparative Review of First and Second-Generation Ghrelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lenomorelin |           |
| Cat. No.:            | B197590     | Get Quote |

Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2] This interaction plays a crucial role in stimulating appetite, growth hormone (GH) release, and regulating energy balance.[3][4] The therapeutic potential of targeting this pathway has led to the development of ghrelin receptor agonists. These agents are broadly classified into two generations: the first generation, comprising peptidyl and peptidomimetic compounds, and the second generation, characterized by orally active, non-peptide small molecules. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

## **Mechanism of Action and Signaling**

Both generations of agonists mimic the action of endogenous ghrelin by binding to and activating the GHS-R1a, a G-protein-coupled receptor (GPCR).[1][5] Activation of GHS-R1a primarily initiates a signaling cascade through the Gαq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), culminating in the stimulation of GH release from the pituitary gland.[1][6] The released GH then promotes the production of insulin-like growth factor 1 (IGF-1) in the liver, a key mediator of anabolic processes like muscle protein synthesis.[1]



Beyond this canonical pathway, GHS-R1a signaling is complex and can occur through other pathways involving  $G\alpha i/o$  and  $G\alpha 12/13$ , as well as through  $\beta$ -arrestin recruitment.[6][7] The ability of different ligands to preferentially activate certain pathways over others, a concept known as "biased agonism," may account for the varied physiological effects observed between different agonists.[8] Furthermore, GHS-R1a can form heterodimers with other GPCRs, such as dopamine receptors, which modulates the signaling properties of both receptors.[7][8]



Click to download full resolution via product page

Caption: Ghrelin receptor (GHS-R1a) signaling pathway.

### **Comparative Data**

A key distinction between first and second-generation agonists lies in their pharmacokinetic profiles and oral bioavailability. First-generation agonists are typically peptide-based and require parenteral administration, with short half-lives.[4][9] In contrast, second-generation agonists are small, orally active molecules with longer half-lives, making them more suitable for chronic therapeutic use.[2][10]

## **Table 1: Comparative In Vitro Receptor Activity**



| Agonist<br>(Generation)   | Binding<br>Affinity (Ki) | Agonist<br>Activity (EC50) | Cell Line | Reference |
|---------------------------|--------------------------|----------------------------|-----------|-----------|
| Ghrelin<br>(Endogenous)   | 0.58 nM                  | 0.67 nM                    | HEK293    | [2]       |
| Anamorelin (2nd<br>Gen)   | 0.70 nM                  | 0.74 nM                    | HEK293    | [2]       |
| Macimorelin (2nd<br>Gen)  | Similar to ghrelin       | Potent Agonist             | -         | [11]      |
| Capromorelin<br>(2nd Gen) | Potent Agonist           | Potent Agonist             | -         | [10]      |

**Table 2: Comparative Efficacy in Preclinical Animal Models** 



| Agonist                  | Animal<br>Model          | Dose                                  | Route                                                       | Key<br>Findings                                                                            | Reference |
|--------------------------|--------------------------|---------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Anamorelin               | Rats                     | 3, 10, 30<br>mg/kg/day                | Oral                                                        | Significant,<br>dose-<br>dependent<br>increase in<br>food intake<br>and body<br>weight.    | [2]       |
| Mice (A549<br>xenograft) | 10, 30<br>mg/kg/day      | Oral                                  | Significant increase in mean body weight gain vs. controls. | [2]                                                                                        |           |
| Capromorelin             | Beagle Dogs              | 3.0 mg/kg<br>(once or<br>twice daily) | Oral                                                        | Significant mean increases in food intake (36-58%) and body weight (3.8-4.5%) over 7 days. | [10]      |
| RM-131<br>(Relamorelin)  | Rats (Tumor-<br>bearing) | -                                     | -                                                           | 45% increase in food intake.                                                               | [12]      |

**Table 3: Comparative Efficacy in Human Clinical Trials** 



| Agonist              | Indication                 | Key Efficacy<br>Outcomes (vs.<br>Placebo)                                                                                                     | Reference |
|----------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Anamorelin           | Cancer Cachexia<br>(NSCLC) | Lean Body Mass: Significant increase. [13] Body Weight: Significant increase. [13] Handgrip Strength: No significant improvement.[1]          | [1][13]   |
| Macimorelin          | Cancer Cachexia            | Body Weight: Numerical improvement. Quality of Life: Numerical improvement.                                                                   | [11]      |
| Relamorelin          | Anorexia Nervosa           | Weight Gain: Trend towards an increase (0.86 kg vs 0.04 kg; p=0.07). Gastric Emptying: Significantly shorter time (58 min vs 85 min; p=0.03). | [14]      |
| RM-131 (Relamorelin) | Diabetic<br>Gastroparesis  | Gastric Emptying: Significantly accelerated (t1/2 reduced by 66.1%). [15] Symptoms: Significantly improved overall symptoms.[16]              | [15][16]  |
| Pooled Agonists      | Malnutrition               | Lean Body Mass: Increased by 0.25 kg. [13][17] Fat Mass: Increased by 0.92 kg.                                                                | [13][17]  |



[13][17] Grip Strength:Increased by 0.31 kg.[13][17]

## **Experimental Protocols**

The evaluation of ghrelin receptor agonists involves a series of standardized in vitro and in vivo experiments to determine their pharmacological profiles.

### In Vitro Receptor Activity Assay

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of a test compound at the GHS-R1a.

#### Methodology:

- Cell Culture: A stable cell line, such as human embryonic kidney (HEK293) or COS-7 cells, is transfected to express the human GHS-R1a.[2][18]
- Binding Assay (for Ki): A competitive binding assay is performed using a radiolabeled ghrelin analog (e.g., <sup>125</sup>I-His-Ghrelin).[18] Cells are incubated with the radioligand and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
- Functional Assay (for EC50): To measure agonist activity, transfected cells are exposed to
  increasing concentrations of the test compound. The functional response is measured by
  quantifying the accumulation of a downstream second messenger, typically inositol
  phosphates (IP) or the release of intracellular calcium.[18][19] The EC50 is the concentration
  of the agonist that produces 50% of the maximal response.

#### **Preclinical Animal Model of Cancer Cachexia**

Objective: To evaluate the in vivo efficacy of a ghrelin agonist in mitigating cachexia symptoms.

Methodology:



- Animal Model: Immunocompromised mice (e.g., nude mice) are used. A human tumor cell line known to induce cachexia, such as A549 (non-small cell lung cancer), is implanted subcutaneously.[2]
- Treatment: Once tumors are established and weight loss is observed, animals are randomized into treatment groups (vehicle control vs. different doses of the ghrelin agonist).
   The drug is administered daily via the appropriate route (e.g., oral gavage for second-generation agonists).[2]
- Endpoint Measurements:
  - Food and Water Intake: Measured daily.
  - Body Weight and Tumor Volume: Measured regularly (e.g., twice weekly).
  - Body Composition: At the end of the study, lean body mass and fat mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
  - Biomarkers: Blood samples are collected at sacrifice to measure plasma levels of GH and IGF-1.[2]
- Statistical Analysis: Data from the treatment groups are compared to the vehicle control group using appropriate statistical tests.





Click to download full resolution via product page

Caption: Experimental workflow for a preclinical animal cachexia study.



### **Human Clinical Trial Protocol (ROMANA Trials Example)**

Objective: To assess the efficacy and safety of anamorelin for the treatment of cancer anorexiacachexia syndrome in patients with non-small cell lung cancer (NSCLC).

#### Methodology:

- Study Design: The ROMANA 1 and 2 trials were international, randomized, double-blind, placebo-controlled Phase III studies.[1][20]
- Patient Population: Patients with unresectable Stage III/IV NSCLC and cachexia (defined as ≥5% weight loss within 6 months or BMI <20 kg/m²).[1]</li>
- Randomization & Intervention: Patients were randomized to receive either 100 mg of anamorelin or a placebo, administered orally once daily for 12 weeks.[1]
- Primary Endpoints: The co-primary endpoints were the change from baseline over 12 weeks in:
  - Lean Body Mass (LBM), measured by DEXA.
  - Muscle Strength, measured by handgrip strength.[1]
- Secondary Endpoints: These included changes in body weight, and patient-reported symptoms of anorexia and cachexia, often assessed using quality-of-life questionnaires like the Functional Assessment of Anorexia/Cachexia Therapy (FAACT).[20]
- Data Analysis: The efficacy of anamorelin was compared to placebo by analyzing the changes in the primary and secondary endpoints from baseline to the 12-week mark.





Click to download full resolution via product page

**Caption:** Workflow for the ROMANA Phase III clinical trials.

### Conclusion



The development of ghrelin receptor agonists has evolved significantly from first-generation injectable peptides to second-generation orally active small molecules. While both generations effectively target the GHS-R1a to stimulate appetite and anabolic pathways, the improved pharmacokinetic properties of second-generation agents like anamorelin, macimorelin, and capromorelin represent a major advancement for clinical application.[2][10] Preclinical and clinical data consistently demonstrate their efficacy in increasing body weight and lean body mass.[13][17] However, translating these gains into functional improvements, such as muscle strength, remains a challenge, as evidenced by the anamorelin Phase III trials.[1] Future research will likely focus on understanding the nuances of biased agonism to develop agonists with more targeted and functionally beneficial profiles for treating conditions of malnutrition and cachexia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Complex Signaling Pathways of the Ghrelin Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anamorelin HCI (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with a Ghrelin Agonist in Outpatient Women with Anorexia Nervosa: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized controlled phase Ib study of ghrelin agonist, RM-131, in type 2 diabetic women with delayed gastric emptying: pharmacokinetics and pharmacodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Review of First and Second-Generation Ghrelin Receptor Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b197590#a-comparative-review-of-first-and-second-generation-ghrelin-receptor-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com